
3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide is an organic compound characterized by the presence of two trifluoromethyl groups and two carboxamide groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the regioselective metalation of 1,3-Bis(trifluoromethyl)benzene followed by subsequent carboxylation to yield the desired product . The reaction conditions often include the use of strong bases such as lithium diisopropylamide (LDA) and carbon dioxide as the carboxylating agent.
Industrial Production Methods
Industrial production methods for 3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Trifluoromethylbenzoic acids.
Reduction: Trifluoromethylbenzylamines.
Substitution: Halogenated trifluoromethylbenzene derivatives.
Aplicaciones Científicas De Investigación
3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The carboxamide groups can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: A related compound with two trifluoromethyl groups but lacking the carboxamide groups.
2,6-Bis(trifluoromethyl)benzoic acid: Contains carboxylic acid groups instead of carboxamide groups.
4’-Nitro-3’-(trifluoromethyl)acetanilide: Contains a nitro group and an acetanilide moiety in addition to the trifluoromethyl group.
Uniqueness
3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide is unique due to the presence of both trifluoromethyl and carboxamide groups on the benzene ring
Propiedades
Número CAS |
64219-33-6 |
|---|---|
Fórmula molecular |
C10H6F6N2O2 |
Peso molecular |
300.16 g/mol |
Nombre IUPAC |
3,6-bis(trifluoromethyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C10H6F6N2O2/c11-9(12,13)3-1-2-4(10(14,15)16)6(8(18)20)5(3)7(17)19/h1-2H,(H2,17,19)(H2,18,20) |
Clave InChI |
GECQCTMLRDRCBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)N)C(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


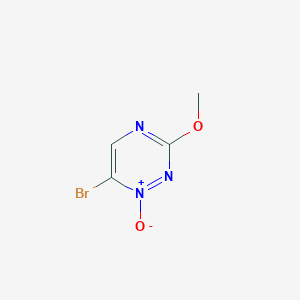
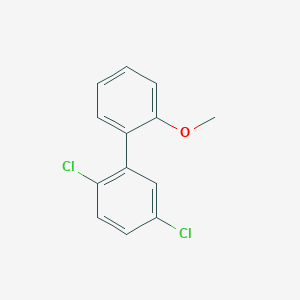

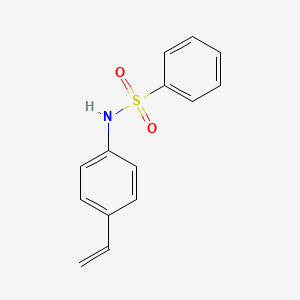
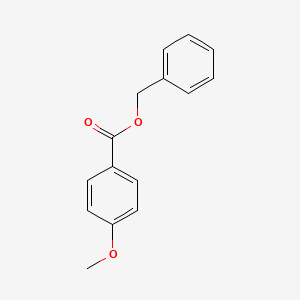
![1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene]](/img/structure/B14496039.png)

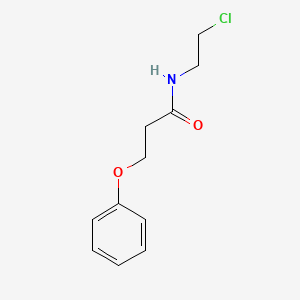
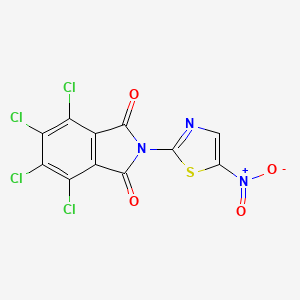
![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)
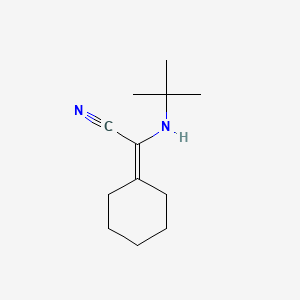

![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
